molecular formula C12H22O2Si B8470000 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal

Cat. No.: B8470000
M. Wt: 226.39 g/mol
InChI Key: UBEKVUVZTLOFFJ-UHFFFAOYSA-N
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Description

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is an organic compound with the molecular formula C10H20OSi. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group, which is further connected to a pentynal structure. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected alcohol is then subjected to further reactions to introduce the pentynal moiety.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynoic acid

    Reduction: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynol

    Substitution: 4-methyl-2-pentynal

Scientific Research Applications

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the field of natural product synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal involves its reactivity towards various chemical reagents. The TBDMS group provides stability to the molecule, allowing selective reactions at other functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanamine
  • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-buten-1-yl]benzene
  • Methyl trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cyclohexanecarboxylate

Uniqueness

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is unique due to the presence of both the TBDMS protecting group and the pentynal moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo a variety of chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.

Properties

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-2-ynal

InChI

InChI=1S/C12H22O2Si/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h10H,1-7H3

InChI Key

UBEKVUVZTLOFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)C#CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 50.0 g (252 mmol) (1,1-dimethylethyl)[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane in 200 mL of tetrahydrofuran (THF) at -70° C. was added 112 mL (280 mmol) of 2.5M butyl lithium (BuLi) in hexanes dropwise over 25 min., keeping the temperature below -55° C. The mixture was stirred for 5 minutes. Then, 50 mL of dimethylformamide (DMF) was added dropwise over 10 minutes. After 15 minutes, the reaction was quenched by the addition of 32 mL of acetic acid (560 mmol). After the mixture was allowed to warm to -20° C., 200 mL of hexane and 200 mL of water were added. The aqueous layer was back-extracted with 100 mL of hexane. The combined organic layers were washed with 200 mL of saturated aqueous NH4Cl solution and then with 200 mL of brine. After drying over sodium sulfate, the solution was concentrated to dryness. Then the residue was distilled through a 10-cm Vigreaux column to give 48.8 g (85.5% yield) of 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynal: bp 50° C. (0.5 mm Hg).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
112 mL
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reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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50 mL
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reactant
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32 mL
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reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the solution of 10 g (50 mmol) of 3-(tert.butyldimethylsilyl)oxy-3-methyl-butyne in 25 ml. of anhydrous tetrahydrofuran cooled at -78° C. in an argon atmosphere was added dropwise over a 40 minute period 40 ml (0.64 mmol) 1.6M solution of N-butyl lithium in hexane, which was followed by addition of 31 ml (400 mmol) of N,N-dimethylformamide. The reaction mixture was stirred for an additional one-half hour at -78° C., and then quenched by addition of ice and pouring into 300 ml of brine. It was then extracted with pentane. The pentane extract was washed with saturated ammonium chloride solution, water and brine, dried over anhydrous sodium sulfate and evaporated to dryness. The crude product was purified by distillation at 113°-115° C./25 mmHg. It gave 8.88 g (78%) of the title compound.
Quantity
10 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-butyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
31 mL
Type
reactant
Reaction Step Four
Yield
78%

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